1H-Indole-1-carbonitrile
Overview
Description
1H-Indole-1-carbonitrile is a heterocyclic organic compound that features an indole ring system with a nitrile group attached to the nitrogen atom. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-1-carbonitrile can be synthesized through various methods. One common approach involves the reaction of indole with cyanogen bromide in the presence of a base. Another method includes the cyclization of o-nitrophenylacetonitrile with a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of organic solvents such as toluene or acetonitrile .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and high-throughput screening for optimal reaction conditions. The use of palladium-catalyzed cross-coupling reactions has also been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) are commonly used.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1H-Indole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Indole-1-carbonitrile involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. In receptor binding studies, it can function as a ligand, modulating receptor activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
- 1H-Indole-3-carbonitrile
- 1H-Indole-2-carbonitrile
- 1H-Indole-3-carboxaldehyde
Comparison: 1H-Indole-1-carbonitrile is unique due to the position of the nitrile group on the nitrogen atom of the indole ring. This structural feature influences its reactivity and interaction with biological targets. In contrast, 1H-Indole-3-carbonitrile and 1H-Indole-2-carbonitrile have the nitrile group attached to the carbon atoms of the indole ring, leading to different chemical and biological properties .
Properties
IUPAC Name |
indole-1-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUPUUZSICTYGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591060 | |
Record name | 1H-Indole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90418-56-7 | |
Record name | 1H-Indole-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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